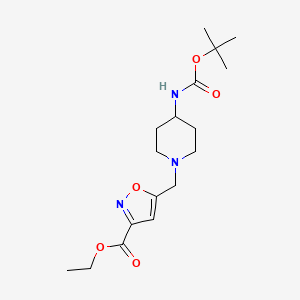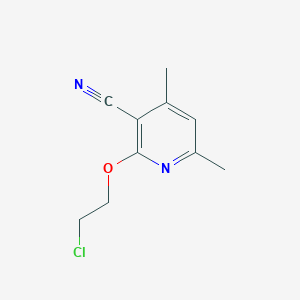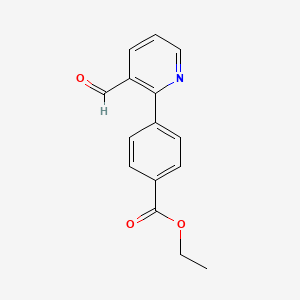
(Quinolin-7-yl)methanamine hydrochloride
Übersicht
Beschreibung
“(Quinolin-7-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.67 . It is also known by its IUPAC name, quinolin-7-ylmethanamine hydrochloride .
Synthesis Analysis
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
“(Quinolin-7-yl)methanamine hydrochloride” is stored in an inert atmosphere at room temperature . The boiling point of the compound is not provided .Wissenschaftliche Forschungsanwendungen
1. Chemosensor Development
(Quinolin-7-yl)methanamine hydrochloride has applications in the development of chemosensors. For instance, a zinc ion sensor was synthesized using a derivative, which showed high selectivity for Zn2+ ions with fluorescence enhancement in aqueous solutions (Kim et al., 2013).
2. Crystal Structure and Theoretical Investigations
This compound is also significant in crystallography and theoretical chemistry. Research involving its derivatives, such as (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine, contributes to understanding molecular structures and interactions (Kamaraj et al., 2021).
3. Palladium-Catalyzed Nitration
The compound plays a role in chemical syntheses, such as in palladium-catalyzed nitration of quinolines, which is a crucial step in the production of various quinoline derivatives (Zhang et al., 2015).
4. Sirtuin 2 Inhibition for Disease Treatment
Derivatives of (Quinolin-7-yl)methanamine hydrochloride have been identified as inhibitors of human sirtuin 2 (SIRT2), showing potential in treating diseases like cancer and neurodegenerative disorders (Wang et al., 2019).
5. Cytotoxic Activity and Drug Development
It is instrumental in developing drugs with cytotoxic activity, particularly in cancer research. Studies on quinoline derivatives, including those related to (Quinolin-7-yl)methanamine hydrochloride, have demonstrated significant cytotoxic effects, making them potential candidates for anticancer drugs (Kozyr & Romanenko, 2022).
6. Tubulin Polymerization Inhibition in Cancer Therapy
Some quinoline derivatives are potent inhibitors of tubulin polymerization, a vital process in cancer cell division. These compounds, such as 2‐Anilino‐3‐Aroylquinolines, have shown remarkable antiproliferative activity against various cancer cell lines (Srikanth et al., 2016).
7. Antimicrobial Properties
(Quinolin-7-yl)methanamine hydrochloride derivatives have shown promising antimicrobial properties against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (El-Gamal et al., 2016).
8. Anti-corrosion Applications
In industrial applications, derivatives of this compound have been used in studying anti-corrosion properties for materials like mild steel in acidic mediums, demonstrating its versatility beyond biological applications (Douche et al., 2020).
9. Anticonvulsant Agent Development
Research has also explored the use of quinoline derivatives as anticonvulsant agents, highlighting its potential in neurological disorders treatment (Pawar et al., 2011).
10. Anti-cancer Agent Discovery
Studies have identified certain quinoline derivatives as potential anti-cancer agents, with some showing high antiproliferative activity and suggesting mechanisms like DNA intercalation and cell cycle arrest (Via et al., 2008).
Zukünftige Richtungen
Quinoline and its derivatives have been found to possess a broad range of biological activities, making them an important class of heterocyclic compounds for new drug development . Therefore, the future directions for “(Quinolin-7-yl)methanamine hydrochloride” could potentially involve further exploration of its biological and pharmacological activities.
Eigenschaften
IUPAC Name |
quinolin-7-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGTURBXHDJFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinolin-7-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398590.png)



![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)



![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)
![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)


![2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398609.png)
